2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE
Overview
Description
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by its complex structure, which includes a benzamide core, a pyrrolidine ring, and a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a halogenated benzamide derivative reacts with pyrrolidine.
Attachment of the Methanesulfonamide Group: The methanesulfonamide group can be attached through sulfonylation reactions, where the benzamide derivative reacts with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the amide or sulfonamide groups, potentially yielding amines or sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Amines or sulfides.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group may play a role in binding to active sites, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The benzamide core is crucial for the compound’s overall activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE: Lacks the methanesulfonamide group, which may result in different pharmacological properties.
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE: Lacks the pyrrolidine ring, potentially affecting its stability and bioavailability.
Uniqueness
2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the methanesulfonamide group and the pyrrolidine ring distinguishes it from other benzamide derivatives, potentially enhancing its pharmacological efficacy and stability.
Properties
IUPAC Name |
2-methyl-3-[methyl(methylsulfonyl)amino]-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-16-19(7-6-8-20(16)23(2)28(3,26)27)21(25)22-15-17-9-11-18(12-10-17)24-13-4-5-14-24/h6-12H,4-5,13-15H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWQBXSBAVATLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)NCC2=CC=C(C=C2)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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